An In-depth Technical Guide to the Mechanism of Action of ABBV-712
An In-depth Technical Guide to the Mechanism of Action of ABBV-712
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the preclinical data available for ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor. It covers the molecule's mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its evaluation.
Introduction: TYK2 as a Therapeutic Target
Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors. TYK2 specifically associates with the receptors for key cytokines involved in inflammatory and autoimmune responses, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][3][4]
Signal transduction through the IL-12 and IL-23 pathways, mediated by TYK2 and JAK2, is central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively.[3][5] These T cell subsets are major drivers in the pathophysiology of numerous autoimmune diseases. Consequently, inhibiting TYK2 presents an attractive therapeutic strategy to modulate these inflammatory cascades.[1][2] A significant challenge in targeting JAK family members has been achieving selectivity, as broad-spectrum JAK inhibition can lead to undesirable side effects. ABBV-712 was developed as a selective TYK2 inhibitor that targets the regulatory pseudokinase (JH2) domain, a strategy designed to achieve greater isoform selectivity over the catalytically active kinase (JH1) domain targeted by many other JAK inhibitors.[2][6][7]
ABBV-712 Mechanism of Action
ABBV-712 is an allosteric inhibitor that selectively binds to the pseudokinase (JH2) domain of TYK2.[7] This binding stabilizes the pseudokinase domain in an inactive conformation, which in turn prevents the activation of the adjacent catalytic (JH1) kinase domain. By inhibiting TYK2, ABBV-712 effectively blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins that are initiated by cytokine binding to their receptors.[3][5] This disruption of the IL-12/IL-23 signaling axis is the primary mechanism through which ABBV-712 exerts its anti-inflammatory effects.[6]
Visualized Signaling Pathway
The following diagram illustrates the role of TYK2 in the IL-12 and IL-23 signaling pathways and the inhibitory action of ABBV-712.
Caption: IL-12/IL-23 signaling pathway and the inhibitory action of ABBV-712 on TYK2.
Quantitative Data Summary
The preclinical profile of ABBV-712 has been characterized through a series of in vitro and in vivo studies. The quantitative data are summarized below.
In Vitro Activity and Properties
| Parameter | Value | Reference |
| Potency | ||
| TYK2 (in vitro) EC₅₀ | 0.195 µM | [8] |
| TYK2 JH2 Domain EC₅₀ | 0.01 µM | [7][9] |
| TYK2 Cellular EC₅₀ | 0.19 µM | [9] |
| Human Whole Blood EC₅₀ | 0.17 µM | [9] |
| Selectivity | ||
| JAK1, JAK2, JAK3 Cellular EC₅₀ | > 25 µM | [8] |
| Physicochemical Properties | ||
| Thermodynamic Solubility (pH 7.4) | 708 µM | [8] |
| Metabolism | ||
| CYP3A4 Induction | ≤ 1.5-fold increase | [8] |
Pharmacokinetic Profile in Preclinical Species
| Species | Parameter | Value | Reference |
| Rat | Unbound Clearance | 4.1 L/h/kg | [8] |
| Oral Bioavailability | 19% | [8] | |
| Half-life (t½) | 0.6 h | [8] | |
| Volume of Distribution (Vss) | 1.9 L/kg | [8] | |
| Dog | Unbound Clearance | 0.46 L/h/kg | [8] |
| Oral Bioavailability | 88% | [8] | |
| Half-life (t½) | 4.5 h | [8] | |
| Monkey | Unbound Clearance | 2.3 L/h/kg | [8] |
| Oral Bioavailability | 17% | [8] | |
| Half-life (t½) | 1.2 h | [8] | |
| Human (Predicted) | Half-life (t½) | 2.9 h | [8] |
| AUC | 6.8 µg·h/mL | [8] | |
| Bioavailability | 59% | [8] |
In Vivo Efficacy in Mouse Models
| Model | Dosing (p.o.) | Endpoint | Result | Reference |
| IL-12/IL-18 Induced IFN-γ | 30 mg/kg | Serum IFN-γ Reduction | 77% | [8] |
| 100 mg/kg | Serum IFN-γ Reduction | 84% | [8] | |
| 300 mg/kg | Serum IFN-γ Reduction | 95% | [8] | |
| 600 mg/kg | Serum IFN-γ Reduction | 99% | [8] | |
| Ear Dermatitis | 100 mg/kg | Ear Thickness Reduction (Day 11) | 61% | [8] |
Experimental Protocols and Workflows
Detailed methodologies for the key experiments cited are outlined below. While specific, proprietary details from the primary study (Breinlinger, E. et al. J Med Chem 2023) are not fully available, the protocols are based on established models.
IL-12/IL-18-Induced IFN-γ Mouse Model
This model assesses the ability of a compound to inhibit the powerful, synergistic induction of IFN-γ by co-administration of IL-12 and IL-18.[10][11] This cytokine storm is highly dependent on the TYK2/JAK2 signaling axis.
Methodology:
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Animals: C57BL/6 mice are commonly used.
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Compound Administration: Mice are orally dosed with ABBV-712 (e.g., at 30, 100, 300, and 600 mg/kg) or vehicle control.[8]
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Cytokine Challenge: A short time after compound administration (e.g., 1-2 hours), mice receive an intraperitoneal (i.p.) injection of recombinant murine IL-12 (e.g., 100 ng/mouse) and IL-18 (e.g., 1000 ng/mouse).[12]
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Sample Collection: Blood is collected at a peak response time (e.g., 6-8 hours post-challenge).
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Analysis: Serum is isolated, and IFN-γ levels are quantified using a standard method like ELISA. The percent inhibition is calculated relative to the vehicle-treated group.
Workflow Diagram:
Caption: Experimental workflow for the IL-12/IL-18-induced IFN-γ mouse model.
Mouse Model of Ear Dermatitis
This is a common preclinical model for inflammatory skin diseases like psoriasis or atopic dermatitis, where inflammation is induced topically and measured by the resulting edema (ear swelling).[13][14]
Methodology:
-
Animals: BALB/c or C57BL/6 mice are typically used.
-
Sensitization/Induction: Skin inflammation is induced on the mouse ear. This can be done using various agents, such as 1-fluoro-2,4-dinitrobenzene (DNFB) for contact hypersensitivity or topical application of MC903 (a vitamin D3 analogue) to induce atopic dermatitis-like inflammation.[13][14][15] For a model targeting the IL-23 axis, direct injection of IL-23 may also be used.[7]
-
Compound Administration: ABBV-712 (e.g., 100 mg/kg) or vehicle is administered orally, often daily or twice daily.[9]
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Measurement: Ear thickness is measured at baseline and at set time points throughout the study (e.g., daily or on day 11) using a digital caliper.[8][13]
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Analysis: The change in ear thickness from baseline is calculated for both treated and vehicle groups to determine the percent reduction in swelling.
Safety and Off-Target Profile
Preclinical safety studies in rats revealed an observation of myocardial toxicity with ABBV-712.[6] Investigative studies were performed to understand the underlying mechanism.
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Observation: Administration of ABBV-712 to rats resulted in decreased mean arterial pressure, increased heart rate, and secondary myocardial necrosis.[6]
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Hypothesis: The cardiac pathology was hypothesized to be secondary to hemodynamic changes (vasodilation and tachycardia) rather than direct cardiotoxicity.
-
Investigation:
-
In Vivo Pharmacology: Co-administration of the beta-blocker atenolol with ABBV-712 in telemetry-instrumented rats prevented both the hemodynamic changes and the myocardial necrosis.[6] This suggested a mechanistic link between the two.
-
In Vitro Cytotoxicity: ABBV-712 showed no direct cytotoxicity in human-induced pluripotent stem cell-derived cardiomyocytes.[6]
-
TYK2-Independence: To confirm an off-target effect, ABBV-712 was administered to TYK2 knockout mice, which exhibited similar hemodynamic responses to wild-type mice. This demonstrated the effect was independent of TYK2 inhibition.[6]
-
Logical Relationship Diagram:
Caption: Investigation workflow for understanding the off-target toxicity of ABBV-712.
Conclusion
ABBV-712 is a potent and highly selective allosteric inhibitor of TYK2 that targets the pseudokinase domain. It demonstrates clear dose-dependent efficacy in preclinical models of inflammation by inhibiting the IL-12/IL-23 signaling pathways. While the compound has entered early clinical development, off-target hemodynamic effects observed in rats highlight a potential safety liability that would require careful monitoring and characterization in human studies.[6][8] The data presented provide a comprehensive technical foundation for understanding the mechanism, pharmacology, and safety profile of this selective TYK2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABBV-712 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ABBV-712 | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Abbvie reports preclinical profile of kinase inhibitor ABBV-712 | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JCI - IL-12–induced IFN-γ is dependent on caspase-1 processing of the IL-18 precursor [jci.org]
- 11. Validate User [ashpublications.org]
- 12. pnas.org [pnas.org]
- 13. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]
- 15. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
